Suc-AAP-Abu-pNA

Vue d'ensemble

Description

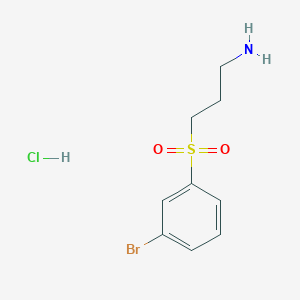

Suc-AAP-Abu-pNA is a specific substrate for pancreatic elastase . It has been found to promote OPC migration . The full name of this compound is Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide .

Molecular Structure Analysis

The molecular formula of this compound is C25H34N6O9 . Its molecular weight is 562.57 . The sequence of this compound is {Suc}-Ala-Ala-Pro-{Abu}-{pNA} .Chemical Reactions Analysis

This compound is a substrate for pancreatic elastase . It is cleaved by elastase to release p-nitroanilide (p-NA), which can be quantified by colorimetric detection .Applications De Recherche Scientifique

Dosage de l'activité de l'élastase pancréatique

Suc-AAP-Abu-pNA: est largement utilisé comme substrat pour mesurer l'activité de l'élastase pancréatique . Lorsqu'il est clivé par l'élastase, il libère du p-nitroanilide (p-NA), qui peut être quantifié par détection colorimétrique à 405 nm. Ce dosage est crucial pour comprendre le rôle de l'élastase dans des maladies telles que la pancréatite et la mucoviscidose.

Découverte de médicaments

Dans le domaine de la découverte de médicaments, This compound sert d'outil pour le criblage d'inhibiteurs potentiels de l'élastase pancréatique . Cela est particulièrement pertinent pour le développement de traitements pour les affections où l'activité de l'élastase est préjudiciable, telles que la maladie pulmonaire obstructive chronique (MPOC) et l'emphysème.

Recherche sur les protéases

This compound: aide à la caractérisation des protéases, des enzymes qui décomposent les protéines . En étudiant l'interaction entre ce substrat et diverses protéases, les chercheurs peuvent acquérir des connaissances sur la spécificité et la fonction des protéases.

Cinétique enzymatique

Ce substrat est essentiel dans les études de cinétique enzymatique, permettant aux chercheurs de déterminer la vitesse de réaction et l'affinité enzymatique . De telles études sont fondamentales en biochimie et aident à élucider les mécanismes de l'action enzymatique.

Biologie cellulaire

En biologie cellulaire, This compound est utilisé pour étudier le rôle de l'élastase dans la signalisation cellulaire et la régulation . Étant donné que l'élastase peut moduler la matrice extracellulaire, la compréhension de son activité peut fournir des informations sur le remodelage tissulaire et la cicatrisation des plaies.

Éducation biochimique

Enfin, This compound est utilisé dans les milieux éducatifs pour démontrer les interactions enzyme-substrat . Il offre une approche visuelle et pratique pour l'enseignement des concepts biochimiques, ce qui en fait une ressource précieuse pour les laboratoires universitaires.

Mécanisme D'action

Target of Action

Suc-AAP-Abu-pNA is a specific substrate for pancreatic elastase . Pancreatic elastase is a form of elastase which is produced in the acinar cells of the pancreas. It plays a crucial role in the digestion of proteins by breaking down the peptide bonds in proteins.

Mode of Action

The compound interacts with pancreatic elastase in a specific manner. It is cleaved by elastase to release p-nitroanilide (p-NA) . This cleavage can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .

Result of Action

The cleavage of this compound by pancreatic elastase results in the release of p-nitroanilide (p-NA), which can be quantified by colorimetric detection . This serves as a measure of the activity of pancreatic elastase, providing insights into the function of this enzyme in protein digestion.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using Suc-AAP-Abu-pNA in lab experiments is its high fluorescence intensity, which allows for more accurate and precise measurements. This this compound also has a wide range of applications and can be used in a variety of biological studies. However, one of the main limitations of using this compound in lab experiments is that it is only suitable for use in a limited number of applications.

Orientations Futures

The future directions of Suc-AAP-Abu-pNA research include further optimization of the this compound to improve its fluorescence intensity and to make it suitable for use in a wider range of applications. Additionally, research is being conducted to develop new methods for using this compound in lab experiments, such as for imaging and tracking. Other research is also being conducted to explore the potential of using this compound in drug delivery and other medical applications. Finally, research is being conducted to explore the potential of using this compound in industrial applications, such as for sensing and monitoring.

Analyse Biochimique

Biochemical Properties

Suc-AAP-Abu-pNA plays a crucial role in biochemical reactions as a specific substrate for pancreatic elastase. It interacts with elastase, an enzyme that breaks down elastin and other proteins. The interaction between this compound and elastase involves the cleavage of the peptide bond, resulting in the release of p-nitroaniline. This reaction can be quantified by measuring the absorbance at 405 nm, providing a direct measure of elastase activity .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for elastase. Elastase is involved in the degradation of extracellular matrix proteins, which can affect cell migration, proliferation, and tissue remodeling. The presence of this compound allows for the monitoring of elastase activity in different cell types, providing insights into how elastase-mediated proteolysis impacts cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by elastase. The enzyme recognizes the specific peptide sequence in this compound and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This process is highly specific, as elastase selectively binds to the peptide substrate and facilitates its cleavage. The released p-nitroaniline can then be detected colorimetrically, allowing for the quantification of elastase activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is stable when stored at -20°C and can be used for extended periods under these conditions. Repeated freeze-thaw cycles should be avoided to maintain its integrity. Long-term studies have shown that this compound remains effective in measuring elastase activity over several years, provided it is stored and handled properly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively measures elastase activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or interference with normal cellular functions. It is essential to optimize the dosage to achieve accurate and reliable results while minimizing any potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis. It interacts with pancreatic elastase, which plays a role in the breakdown of proteins in the digestive system. The cleavage of this compound by elastase releases p-nitroaniline, which can be further metabolized or excreted. The interaction with elastase and the subsequent release of p-nitroaniline are key steps in the metabolic pathway of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with elastase. The compound is taken up by cells and localized to areas where elastase is active. This targeted distribution allows for the specific measurement of elastase activity in different cellular compartments. The transport and distribution of this compound are influenced by factors such as cell type, enzyme expression levels, and the presence of other binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with elastase. The compound is directed to compartments where elastase is present, such as the extracellular matrix and lysosomes. This localization is crucial for its function as a substrate, as it ensures that this compound is available for cleavage by elastase. The activity and function of this compound are closely linked to its subcellular localization, which allows for precise measurement of elastase activity in specific cellular regions .

Propriétés

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O9/c1-4-18(23(36)28-16-7-9-17(10-8-16)31(39)40)29-24(37)19-6-5-13-30(19)25(38)15(3)27-22(35)14(2)26-20(32)11-12-21(33)34/h7-10,14-15,18-19H,4-6,11-13H2,1-3H3,(H,26,32)(H,27,35)(H,28,36)(H,29,37)(H,33,34)/t14-,15-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDBXDGLQPOZGD-LNMJFAINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

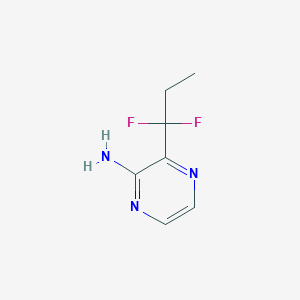

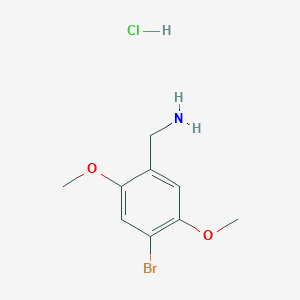

![C-[1-(2,2-Difluoroethyl)-piperidin-2-yl]-methylamine dihydrochloride](/img/structure/B1412697.png)

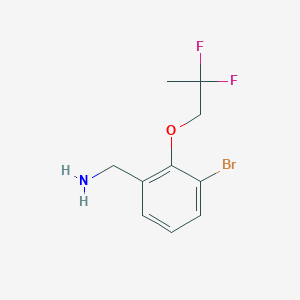

![Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B1412700.png)

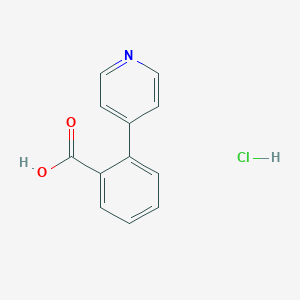

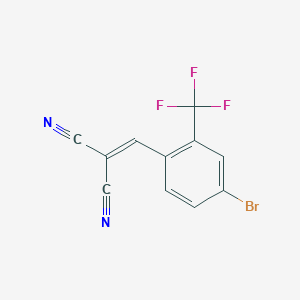

![1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone](/img/structure/B1412705.png)